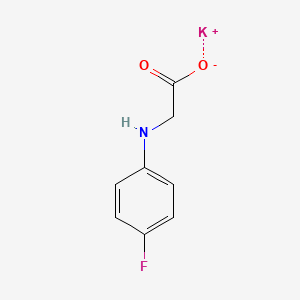

Potassium n-(4-fluorophenyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium n-(4-fluorophenyl)glycinate is an organic compound with the molecular formula C8H8FNO2K. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-fluorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium n-(4-fluorophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with glycine in the presence of potassium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium n-(4-fluorophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Potassium n-(4-fluorophenyl)glycinate is characterized by the molecular formula C9H10FNO2K and a molecular weight of 202.24 g/mol. The compound consists of a potassium ion and the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid. The presence of the 4-fluorophenyl group enhances its chemical properties, influencing its biological activities and interactions with various receptors.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as a neurokinin-1 receptor antagonist. Neurokinin-1 receptors are involved in several physiological processes, including pain perception, inflammation, and mood regulation. Compounds that target these receptors may offer therapeutic benefits for inflammatory diseases and psychiatric disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Amino acid derivative | Neurokinin-1 receptor antagonist | Contains potassium ion |

| N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |

| Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |

| N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |

Pharmacological Applications

Given its interaction with neurokinin-1 receptors, this compound has potential applications in:

- Pain Management : As an antagonist at neurokinin-1 receptors, it may help alleviate pain associated with various conditions.

- Anti-inflammatory Treatments : Its ability to modulate inflammation could make it a candidate for treating inflammatory diseases.

- Psychiatric Disorders : The compound's effects on mood regulation suggest potential uses in managing conditions such as depression or anxiety.

Case Studies

Recent studies have explored the pharmacological effects of this compound in animal models. These studies have demonstrated its efficacy in reducing pain responses and modulating inflammatory pathways. For instance, a case study involving rodents showed that administration of the compound significantly reduced hyperalgesia induced by inflammatory agents.

Observational Research Framework

In conducting case studies on this compound, researchers have employed observational methods to gather comprehensive data on its effects. This approach allows for a nuanced understanding of how the compound interacts within biological systems, focusing on real-life contexts where these interactions occur .

Mechanism of Action

The mechanism of action of potassium n-(4-fluorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Potassium n-(4-chlorophenyl)glycinate

- Potassium n-(4-bromophenyl)glycinate

- Potassium n-(4-methylphenyl)glycinate

Uniqueness

Potassium n-(4-fluorophenyl)glycinate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs.

Biological Activity

Potassium n-(4-fluorophenyl)glycinate is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C9H10FNO2K and a molecular weight of 202.24 g/mol. It consists of a potassium ion combined with the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid known for its role in neurotransmission and metabolic processes. The presence of the 4-fluorophenyl group enhances its chemical properties, potentially influencing its biological activity.

The synthesis of this compound typically involves multiple steps, allowing for precise control over the compound's purity and properties. The general synthesis pathway includes:

- Preparation of Fluorinated Phenyl Glycine : Initial reactions involve the introduction of the fluorine atom into the phenyl ring.

- Formation of Potassium Salt : The resultant glycine derivative is then reacted with potassium hydroxide to form the potassium salt.

This multi-step synthesis is crucial for ensuring high yield and purity, which are essential for subsequent biological evaluations.

This compound has been studied primarily for its interaction with neurokinin-1 (NK1) receptors . These receptors play a significant role in various physiological processes, including pain perception, inflammation, and mood regulation. Compounds that act as antagonists at NK1 receptors have potential therapeutic applications in treating conditions such as:

- Chronic Pain : By inhibiting NK1 receptor signaling, this compound may reduce pain sensations.

- Inflammatory Disorders : Its anti-inflammatory properties could be beneficial in managing conditions like arthritis.

- Psychiatric Disorders : The modulation of mood-related pathways suggests potential use in treating depression and anxiety disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- NK1 Receptor Binding Affinity : Research indicates that variations in fluorine substitution significantly affect receptor binding affinity and biological responses. A study demonstrated that derivatives with different fluorine placements exhibited varying degrees of NK1 receptor antagonism, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

- Anti-inflammatory Effects : In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. For instance, one study reported a reduction in paw edema in rats treated with related compounds, suggesting a potential mechanism for inflammation management .

- Neuroprotective Properties : Preliminary investigations suggest that this compound may offer neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Amino acid derivative | NK1 receptor antagonist | Contains potassium ion |

| N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |

| Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |

| N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |

Properties

CAS No. |

184637-63-6 |

|---|---|

Molecular Formula |

C8H7FKNO2 |

Molecular Weight |

207.24 g/mol |

IUPAC Name |

potassium;2-(4-fluoroanilino)acetate |

InChI |

InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

RZMJGBZRIUQCKK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)[O-])F.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.